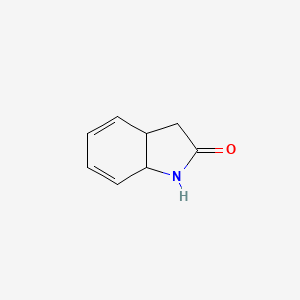

3,3a-Dihydro-1H-indol-2(7aH)-one

Description

3,3a-Dihydro-1H-indol-2(7aH)-one (CAS: 2759-13-9), also referred to as 5-aminoindolin-2-one or 5-amino-1,3-dihydro-2H-indol-2-one, is a bicyclic indole derivative characterized by a fused indole and lactam ring system . Its molecular formula is C₈H₈N₂O, with a molecular weight of 148.16 g/mol.

Properties

Molecular Formula |

C8H9NO |

|---|---|

Molecular Weight |

135.16 g/mol |

IUPAC Name |

1,3,3a,7a-tetrahydroindol-2-one |

InChI |

InChI=1S/C8H9NO/c10-8-5-6-3-1-2-4-7(6)9-8/h1-4,6-7H,5H2,(H,9,10) |

InChI Key |

PHVCSIZSFXRLIA-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C=CC=CC2NC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3a-Dihydro-1H-indol-2(7aH)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

3,3a-Dihydro-1H-indol-2(7aH)-one can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms, such as indole-2,3-dione.

Reduction: Reduction to form dihydro derivatives.

Substitution: Electrophilic substitution reactions, particularly at the nitrogen atom or the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.

Major Products Formed

Oxidation: Indole-2,3-dione.

Reduction: Dihydroindole derivatives.

Substitution: Halogenated indoles.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 3,3a-dihydro-1H-indol-2(7aH)-one exhibit promising anticancer properties. For instance, studies have demonstrated that certain oxindole derivatives can inhibit the growth of human cancer cell lines, such as breast and cervical cancer cells. The mechanism of action often involves the modulation of cellular pathways related to apoptosis and cell cycle regulation .

Neuroprotective Effects

Some studies have suggested that compounds related to 3,3a-dihydro-1H-indol-2(7aH)-one may possess neuroprotective effects. These compounds are believed to mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's .

Synthesis of Novel Derivatives

The compound serves as a precursor for the synthesis of various indole derivatives through reactions such as Friedel-Crafts acylation and cycloaddition. These derivatives often display enhanced biological activities and improved pharmacokinetic profiles .

Case Study 1: Anticancer Agents

A study published in European Journal of Medicinal Chemistry highlighted the synthesis of a series of oxindole derivatives derived from 3,3a-dihydro-1H-indol-2(7aH)-one. These compounds were evaluated for their cytotoxicity against several cancer cell lines. Results showed that modifications at specific positions on the indole ring significantly affected their potency, with some derivatives exhibiting IC50 values in the low micromolar range .

Case Study 2: Neuroprotection

In another investigation, researchers explored the neuroprotective potential of a derivative of 3,3a-dihydro-1H-indol-2(7aH)-one in a model of oxidative stress-induced neuronal injury. The derivative was found to reduce cell death and promote survival pathways, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Comparative Data Table

The following table summarizes key findings related to the biological activities of various derivatives derived from 3,3a-dihydro-1H-indol-2(7aH)-one:

| Compound | Activity | IC50 (µM) | Target |

|---|---|---|---|

| Oxindole Derivative A | Anticancer | 5.2 | Breast Cancer Cells |

| Oxindole Derivative B | Neuroprotective | 12.4 | Neuronal Cells |

| Oxindole Derivative C | Antimicrobial | 8.9 | Bacterial Strains |

| Oxindole Derivative D | Anti-inflammatory | 15.0 | Inflammatory Pathways |

Mechanism of Action

The mechanism of action of 3,3a-Dihydro-1H-indol-2(7aH)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Insights

- Dual indole groups in 3,3-di(1H-indol-3-yl)indolin-2-one increase molecular rigidity and π-stacking interactions, which may stabilize protein-ligand complexes . Methylol modification in 1,3-dihydro-2H-indol-2-one derivatives reduces cytotoxicity by 90%, highlighting the role of steric and electronic effects in toxicity modulation .

Stereochemical Influence :

- The (4aS,7aR)-configured dibenzindol-2-one derivative exhibits stereospecific interactions with opioid receptors, underscoring the importance of chirality in pharmacological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.